PD-1-IN-17 TFA is classified as a peptide-based inhibitor targeting the PD-1/PD-L1 axis. The development of such inhibitors has gained significant attention in cancer research due to their potential to overcome immune evasion by tumors. The compound falls under the category of immunotherapeutic agents, specifically designed for enhancing anti-cancer immunity.
The synthesis of PD-1-IN-17 TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of PD-1-IN-17 TFA can be analyzed through various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The structural analysis reveals key features such as:
Data from structural studies often include:
The primary chemical reaction involving PD-1-IN-17 TFA is its binding to PD-1, which inhibits the PD-1/PD-L1 interaction. This process can be detailed as follows:
The mechanism of action for PD-1-IN-17 TFA involves several steps:
Data supporting these mechanisms often include flow cytometry results demonstrating increased cytokine production in T-cells treated with PD-1-IN-17 TFA compared to controls.
The physical properties of PD-1-IN-17 TFA include:
Chemical properties may involve:
PD-1-IN-17 TFA has several applications in scientific research:
By understanding these aspects of PD-1-IN-17 TFA, researchers can further explore its potential in clinical applications aimed at improving cancer treatment outcomes.
Programmed cell death protein 1 (PD-1, CD279) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily (IgSF). Structurally, it features a single extracellular immunoglobulin variable (IgV) domain, a transmembrane domain, and a cytoplasmic tail containing two critical tyrosine motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM) [9]. PD-1 is expressed on activated T cells, B cells, natural killer T cells, and myeloid cells, functioning as a "brake" on immune responses. Its primary role is to maintain peripheral tolerance by suppressing T-cell activation upon binding to its ligands PD-L1 (B7-H1, CD274) or PD-L2 (B7-DC, CD273) [2] [9].
PD-1 signaling is initiated when PD-L1/PD-L2 engages its extracellular domain. This interaction triggers phosphorylation of the ITSM motif, recruiting phosphatases like SHP-2 (Src homology region 2 domain-containing phosphatase-2). SHP-2 subsequently dephosphorylates key signaling molecules downstream of the T-cell receptor (TCR), including ZAP70 and CD3ζ. This process attenuates TCR-mediated activation, inhibits cytokine production (e.g., IL-2, IFN-γ), reduces T-cell proliferation, and promotes T-cell exhaustion—a dysfunctional state common in chronic infections and tumors [2] [6] [9].
The PD-1/PD-L1 axis is a critical mechanism of tumor immune evasion. Tumor cells and tumor-associated macrophages often overexpress PD-L1, engaging PD-1 on tumor-infiltrating lymphocytes (TILs) to suppress antitumor immunity [2] [6]. Immune checkpoint inhibitors (ICIs) targeting this pathway block PD-1/PD-L1 interactions, reactivating T-cell-mediated tumor cell killing. Clinically approved monoclonal antibodies (e.g., nivolumab, pembrolizumab) have demonstrated durable responses across multiple cancers, including melanoma, non-small cell lung cancer (NSCLC), and renal cell carcinoma [9].
Despite successes, limitations persist:
Table 1: Clinical Response to PD-1/PD-L1 Inhibitors in Select Cancers
Cancer Type | Objective Response Rate (%) | Reference |
---|---|---|
Melanoma | 40 | [9] |
Squamous NSCLC | 20 | [9] |
Renal Cell Carcinoma | 25 | [9] |
PD-1-IN-17 TFA (also designated CA-170 or AUPM-170) is a small-molecule inhibitor originating from patent WO2015033301A1 (Compound 12) [1] [5]. It was designed to disrupt PD-1/PD-L1 interactions through direct binding to PD-L1, contrasting with antibody-based therapies. Key aspects include:
Table 2: Key Properties of PD-1-IN-17 TFA
Property | Value |
---|---|
Molecular Weight | 488.37 g/mol |
Formula | C₁₅H₂₃F₃N₆O₉ |
Biological Activity (IC₅₀) | 92% splenocyte inhibition at 100 nM |
Solubility | Soluble in DMSO |
Storage | -20°C for long-term stability |
Compared to early-generation small-molecule inhibitors (e.g., BMS-202), PD-1-IN-17 TFA exhibits superior cellular activity, though its in vivo efficacy data remain limited to patent disclosures [5] [10]. Its trifluoroacetate salt form improves bioavailability, a common strategy for optimizing drug-like properties.
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4